molecular formula C17H26ClNO4S B12129750 1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B12129750
M. Wt: 375.9 g/mol
InChI Key: OTBYKYSVAYYDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-chloro-2,5-diethoxybenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common route starts with the preparation of 4-chloro-2,5-diethoxybenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

1-(4-Chloro-2,5-diethoxybenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H26ClNO4S

Molecular Weight

375.9 g/mol

IUPAC Name

1-(4-chloro-2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C17H26ClNO4S/c1-5-22-15-9-17(16(23-6-2)8-14(15)18)24(20,21)19-10-12(3)7-13(4)11-19/h8-9,12-13H,5-7,10-11H2,1-4H3

InChI Key

OTBYKYSVAYYDET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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